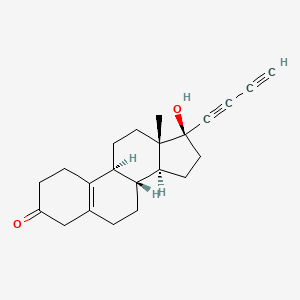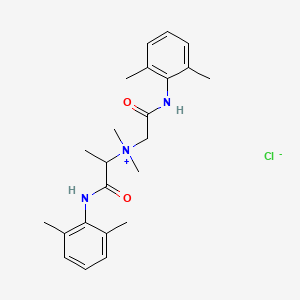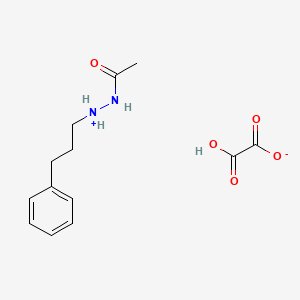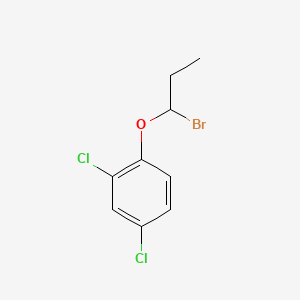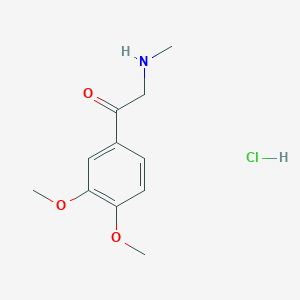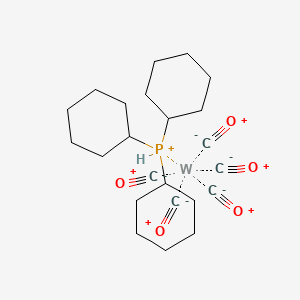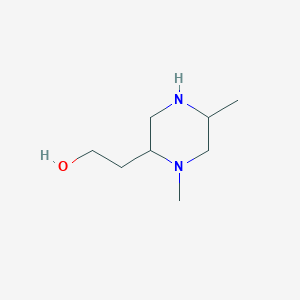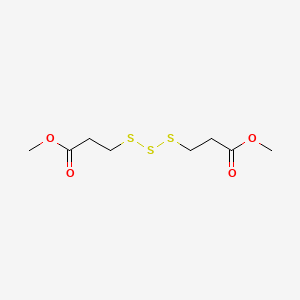
Dimethyl 3,3'-trithiodipropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3,3’-trithiodipropionate is an organic compound with the molecular formula C8H14O4S3
Vorbereitungsmethoden
Dimethyl 3,3’-trithiodipropionate can be synthesized through several methods. One common synthetic route involves the reaction of 3,3’-thiodipropionic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Dimethyl 3,3’-trithiodipropionate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions can convert it to thiols or disulfides using reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or alcohols, leading to the formation of amides or esters. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3,3’-trithiodipropionate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex sulfur-containing compounds. In biology, it is studied for its potential antioxidant properties and its ability to protect cells from oxidative stress. In medicine, it is being investigated for its potential use in drug delivery systems and as a therapeutic agent for various diseases. In industry, it is used as an intermediate in the production of polymers, resins, and other materials .
Wirkmechanismus
The mechanism of action of dimethyl 3,3’-trithiodipropionate involves its ability to undergo redox reactions, which can modulate the oxidative state of cells and tissues. It can interact with molecular targets such as enzymes and proteins, influencing various biochemical pathways. For example, its antioxidant properties may involve the scavenging of reactive oxygen species and the activation of cellular defense mechanisms .
Vergleich Mit ähnlichen Verbindungen
Dimethyl 3,3’-trithiodipropionate can be compared with other similar sulfur-containing compounds, such as dimethyl 3,3’-thiodipropionate and dimethyl 3,3’-dithiodipropionateThe additional sulfur atom may enhance its antioxidant properties and its ability to form more complex sulfur-containing structures .
Eigenschaften
CAS-Nummer |
20707-94-2 |
|---|---|
Molekularformel |
C8H14O4S3 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
methyl 3-[(3-methoxy-3-oxopropyl)trisulfanyl]propanoate |
InChI |
InChI=1S/C8H14O4S3/c1-11-7(9)3-5-13-15-14-6-4-8(10)12-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
PMGSPGRHLCPBHN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCSSSCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




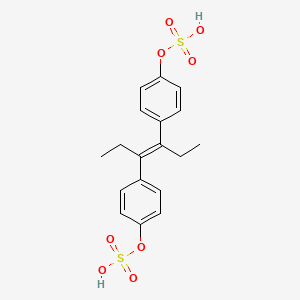
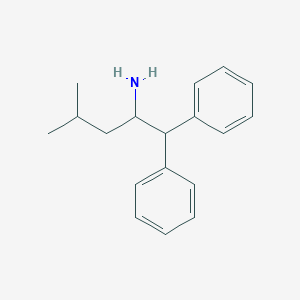
![(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B13736160.png)
